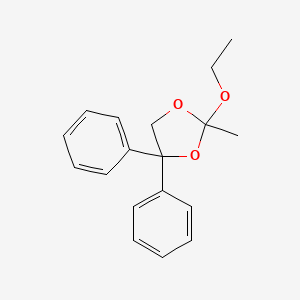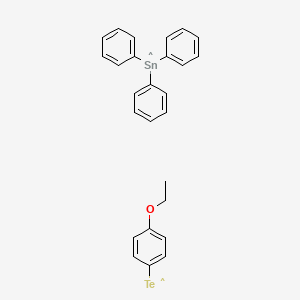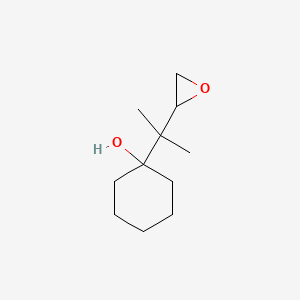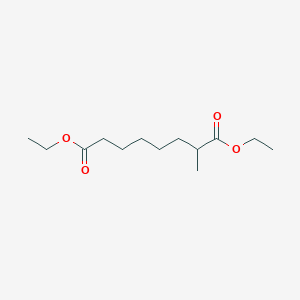
Diethyl 2-methyloctanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-methyloctanedioate is an organic compound belonging to the ester family. It is a diester derivative of 2-methyloctanedioic acid, characterized by the presence of two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl 2-methyloctanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the reaction with an alkyl halide to introduce the desired alkyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Diethyl 2-methyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 2-methyloctanedioic acid.
Reduction: 2-methyloctanediol.
Substitution: Depending on the nucleophile, various substituted derivatives of 2-methyloctanedioate.
科学的研究の応用
Diethyl 2-methyloctanedioate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of diethyl 2-methyloctanedioate involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-methyloctanedioic acid. This acid can further participate in metabolic processes, influencing cellular functions and signaling pathways .
類似化合物との比較
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in the synthesis of pharmaceuticals.
Diethyl adipate: A diester of adipic acid, used as a plasticizer and in the production of polymers .
Uniqueness: Diethyl 2-methyloctanedioate is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other diesters may not be suitable.
特性
CAS番号 |
61426-46-8 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
diethyl 2-methyloctanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-16-12(14)10-8-6-7-9-11(3)13(15)17-5-2/h11H,4-10H2,1-3H3 |
InChIキー |
WFZPVIAJZLZKMF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCC(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)

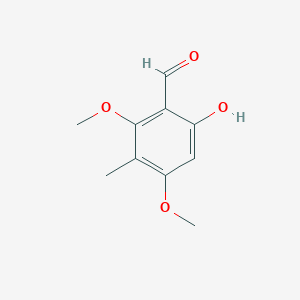
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
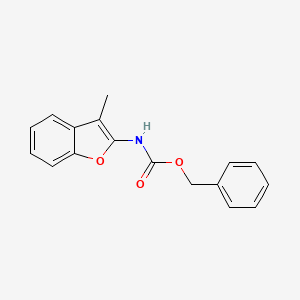
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
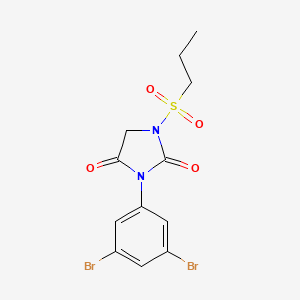
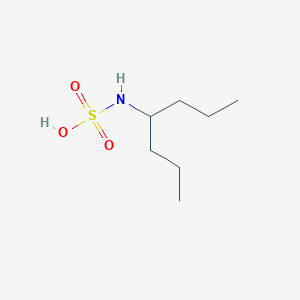
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
